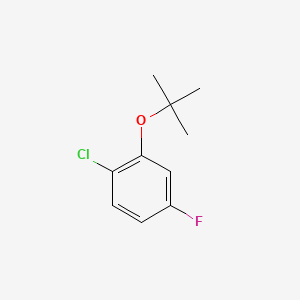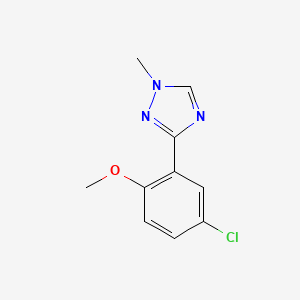
3-(5-Chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, which is attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would typically involve the reaction of 5-chloro-2-methoxybenzaldehyde with methylhydrazine in the presence of a suitable catalyst and solvent. The reaction mixture is then heated to promote cyclization and formation of the triazole ring.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of enzymes by binding to their active sites and preventing substrate access. The presence of the chloro and methoxy groups can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole
- 3-(5-Chloro-2-methoxyphenyl)-1H-1,2,3-triazole
- 3-(5-Chloro-2-methoxyphenyl)-1-methyl-1H-1,2,3-triazole
Uniqueness
3-(5-Chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole is unique due to its specific substitution pattern on the phenyl ring and the presence of a methyl group on the triazole ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10ClN3O |
|---|---|
Molecular Weight |
223.66 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C10H10ClN3O/c1-14-6-12-10(13-14)8-5-7(11)3-4-9(8)15-2/h3-6H,1-2H3 |
InChI Key |
SBNDCJNZRYMXGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


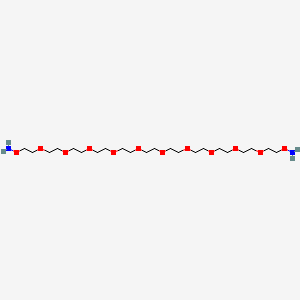
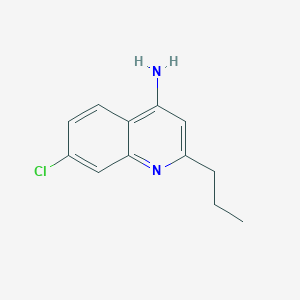
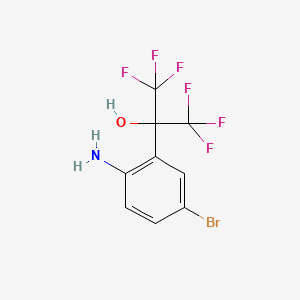




![2-(4-[(Hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid](/img/structure/B13707588.png)

